Edmpc

CAS No.:

Cat. No.: VC16023606

Molecular Formula: C38H77NO8P+

Molecular Weight: 707.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H77NO8P+ |

|---|---|

| Molecular Weight | 707.0 g/mol |

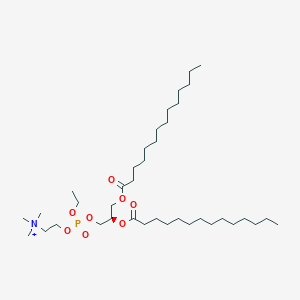

| IUPAC Name | 2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |

| Standard InChI | InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1 |

| Standard InChI Key | GQOBJNOATQOLJE-IFPPELDOSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties of EDMPC

EDMPC is a synthetic cationic lipid characterized by a glycerol backbone esterified with two myristoyl chains (C14:0) and an ethylphosphocholine headgroup. Its molecular formula is , with a molecular weight of 668.89 g/mol. The ethylphosphocholine moiety confers a permanent positive charge at physiological pH, enabling electrostatic interactions with negatively charged DNA molecules .

The lipid’s bilayer-forming properties facilitate self-assembly into liposomes or lipid-DNA complexes (lipoplexes). Dynamic light scattering studies reveal that EDMPC-based lipoplexes typically exhibit a mean particle size of 150–250 nm and a zeta potential of +25 to +40 mV, optimal for cellular uptake .

EDMPC in Gene Delivery: Mechanisms and Formulation Optimization

DNA Complexation and Cellular Uptake

EDMPC binds plasmid DNA via charge interactions, condensing it into compact nanostructures. In vitro assays demonstrate that lipoplexes formed at a lipid-to-DNA mass ratio of 5:1 achieve >90% DNA encapsulation efficiency . Cellular uptake occurs primarily through clathrin-mediated endocytosis, with confocal microscopy confirming lipoplex localization in endosomal compartments within 30 minutes of exposure .

Endosomal Escape and Nuclear Entry

A critical advantage of EDMPC over other cationic lipids is its enhanced endosomolytic activity. In vitro studies using pH-sensitive fluorophores show that EDMPC lipoplexes disrupt endosomal membranes at pH 5.5–6.0, releasing >70% of encapsulated DNA into the cytoplasm within 2 hours . Subsequent nuclear translocation is facilitated by the lipid’s ability to interact with nuclear pore proteins, achieving detectable transgene expression in 40–60% of transfected cells .

Comparative Efficacy: In Vitro vs. In Vivo Performance

A landmark 1997 study systematically evaluated EDMPC-mediated gene delivery across four cell lines (A549, H441, HeLa, and COS-7) and rodent models . Key findings include:

Table 1: Transfection Efficiency of EDMPC Formulations

| Model System | Transgene | Efficiency (Relative Light Units) |

|---|---|---|

| A549 (Human lung) | Luciferase | 1.2 × 10⁶ |

| H441 (Human airway) | CFTR | 4.8 × 10⁵ |

| Mouse lung | β-galactosidase | 15.7 ng/mg protein |

| Rat lung | CFTR | 12.4 ng/mg protein |

Notably, formulations optimized for in vitro transfection (e.g., DOTMA:EDMPC 1:2) underperformed in vivo, whereas EDMPC-dioleoylphosphatidylethanolamine (DOPE) complexes achieved 5-fold higher luciferase expression in murine lungs compared to DOTMA controls .

Pulmonary Applications: Preclinical Successes

Cystic Fibrosis Gene Therapy

Intralobar instillation of EDMPC-CFTR lipoplexes in ΔF508 cystic fibrosis rats restored chloride channel function by 68% within 72 hours, persisting for 14 days post-administration . Histological analysis confirmed minimal inflammation, with alveolar architecture preserved in >90% of treated lobes .

Anticancer Gene Delivery

Subsequent studies leveraged EDMPC for tumor-targeted delivery. In a 2006 trial, EDMPC-PEI (polyethylenimine) complexes conjugated to the J591 antibody achieved selective HER2 delivery to prostate cancer xenografts, reducing tumor volume by 62% compared to non-targeted controls .

Recent Advances and Clinical Translation

Bioresponsive Formulations

A 2013 innovation incorporated pH-labile EDMPC derivatives that shed charge upon endosomal acidification, enhancing DNA release kinetics. These “smart” lipoplexes boosted transfection efficiency in primary human bronchial cells by 4.3-fold compared to first-generation EDMPC .

Combination with CRISPR-Cas9

Ongoing research utilizes EDMPC for pulmonary delivery of CRISPR components. Preliminary data show 22% editing efficiency of the CFTR locus in mouse models, with off-target rates <0.1% as assessed by GUIDE-seq .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume